Product packaging for alpha-d-Threofuranose(Cat. No.:CAS No. 80877-72-1)

alpha-d-Threofuranose

Cat. No.: B12732185
CAS No.: 80877-72-1
M. Wt: 120.10 g/mol
InChI Key: FMAORJIQYMIRHF-UZBSEBFBSA-N
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Description

alpha-D-Threofuranose is a four-carbon sugar molecule that serves as the fundamental scaffold in threose nucleic acids (TNA), an artificial genetic polymer studied in the field of synthetic biology and xenonucleic acid (XNA) research . This tetrofuranose features a furanose ring and is characterized by three defined stereocenters, with a molecular formula of C4H8O4 and an average mass of 120.104 g/mol . The furanose ring itself can adopt various envelope and twist conformations, which have been studied using ab initio molecular orbital calculations to understand its intrinsic structural preferences and dynamics . In research, the primary application of this compound is as a building block for Threofuranosyl Nucleotides (TNAs) . TNA oligomers are composed of alpha-L-threofuranosyl nucleotide repeats connected by 2'->3' phosphodiester linkages. This structure gives TNA a backbone that contains one less atom than the natural backbones of DNA and RNA . Despite this structural difference, TNA can efficiently hybridize with complementary strands of DNA and RNA, and can fold into defined structures capable of specific ligand binding (aptamers) and catalytic activity (enzymes) . These properties make TNA a powerful tool for exploring the chemical etiology of nucleic acid structure and the early evolution of life, as well as for developing novel biomedical tools, such as aptamers and enzymes for potential gene silencing applications . Our this compound is provided for Research Use Only (RUO) and is not intended for use in diagnostic procedures or drug manufacturing .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B12732185 alpha-d-Threofuranose CAS No. 80877-72-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80877-72-1

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

(2S,3S,4R)-oxolane-2,3,4-triol

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m1/s1

InChI Key

FMAORJIQYMIRHF-UZBSEBFBSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](O1)O)O)O

Canonical SMILES

C1C(C(C(O1)O)O)O

Origin of Product

United States

Synthetic Methodologies for α D Threofuranose and Its Derivatives

Chemical Synthesis Approaches for α-D-Threofuranose

The chemical synthesis of α-D-threofuranose and its nucleoside derivatives presents unique challenges due to the presence of multiple hydroxyl groups that require precise protection and deprotection strategies to achieve the desired stereochemistry and regioselectivity.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product that incorporates portions of all the reactants, offer an efficient approach to complex molecule synthesis. While direct MCRs for α-D-threofuranose itself are not extensively documented, the principles of MCRs are applied in the synthesis of related heterocyclic systems. For instance, the Povarov reaction, a formal [4+2] cycloaddition, is a powerful MCR for constructing tetrahydroquinoline rings. This reaction involves an aniline, an aldehyde, and an activated alkene. wikipedia.orgehu.esresearchgate.netchem-station.com The strategic application of such reactions can be envisioned for the synthesis of complex threofuranose derivatives by incorporating threose-derived components as one of the reactants. The efficiency of MCRs in generating molecular diversity from simple starting materials makes them an attractive, though currently less explored, avenue for the synthesis of novel α-D-threofuranose analogs.

A notable example of a multicomponent approach in a related furan (B31954) derivative synthesis is the one-pot, three-component reaction between aromatic amines, aromatic aldehydes, and dialkyl acetylene (B1199291) dicarboxylates to produce furan-2-one derivatives. nanomaterchem.com This highlights the potential of MCRs to streamline the synthesis of complex heterocyclic structures that could be analogous to or incorporate the threofuranose scaffold.

Regioselective Protection Strategies in Threose Nucleoside Synthesis

A key challenge in the chemical synthesis of threose nucleosides is the regioselective protection of the hydroxyl groups on the threose sugar. To control the formation of the desired glycosidic bond and subsequent modifications, specific hydroxyl groups must be selectively blocked. An efficient synthesis route for α-L-threose nucleoside phosphonates has been developed utilizing the selective protection of the 2-O and 3-O positions of L-threose. acs.orgacs.org

This strategy involves the creation of key intermediates such as 2-O-benzoyl-L-threonolactone and 1-O-acetyl-2-O-benzoyl-3-O-t-butyldiphenylsilyl-L-threofuranose. acs.org These intermediates allow for the specific functionalization of the threose sugar, enabling the synthesis of various nucleoside analogues, including those with modifications at the 2' and 3' positions. acs.org The ability to selectively protect different hydroxyl groups is crucial for the subsequent introduction of the nucleobase and the phosphoramidite (B1245037) or triphosphate moiety required for oligonucleotide synthesis.

IntermediateProtecting GroupsSubsequent Functionalization
2-O-benzoyl-L-threonolactoneBenzoyl at 2-OSilylation at 3-OH, reduction, and acetylation
1-O-acetyl-2-O-benzoyl-3-O-t-butyldiphenylsilyl-L-threofuranoseAcetyl at 1-O, Benzoyl at 2-O, TBDPS at 3-OGlycosylation and further modifications

This table illustrates key intermediates and their protecting groups used in the regioselective synthesis of threose nucleosides.

Glycosylation Reactions and Mechanisms

Glycosylation is the pivotal step in nucleoside synthesis where the sugar moiety is attached to the nucleobase. peakproteins.comnih.gov Achieving stereoselective glycosylation to obtain the desired α-anomer of the threofuranose nucleoside is a significant synthetic hurdle. frontiersin.orgnih.gov The mechanism of glycosylation often proceeds through an oxocarbenium ion intermediate. The stereochemical outcome of the reaction is influenced by various factors, including the nature of the protecting groups on the sugar, the type of Lewis acid catalyst used, and the reaction conditions. frontiersin.org

In the context of furanoside derivatives, the stereoselectivity of glycosylation reactions can be predicted and controlled. For instance, the Woerpel model helps in predicting the stereochemical outcome of reactions involving oxocarbenium ions derived from furanosidic structures. nih.gov The choice of nucleophile and catalyst can also influence the anomeric selectivity. While general principles of glycosylation are well-established, their specific application to α-D-threofuranose requires careful optimization to favor the formation of the desired α-glycosidic bond.

Enzymatic Synthesis of α-D-Threofuranose Derivatives

Enzymatic methods provide a powerful and highly specific alternative to chemical synthesis for producing α-D-threofuranose derivatives, particularly for the synthesis of TNA oligonucleotides. These methods leverage the catalytic activity of polymerases to achieve efficient and high-fidelity synthesis.

Enzymatic Routes to Threofuranosyl Nucleotides and Triphosphates

The building blocks for enzymatic TNA synthesis are threofuranosyl nucleoside triphosphates (tNTPs). The chemical synthesis of these tNTPs is a prerequisite for enzymatic polymerization. Suitably protected threofuranosyl nucleosides are converted into their corresponding triphosphates in a single-pot reaction, followed by purification using ion-exchange and HPLC chromatography. nih.govcapes.gov.br These purified tNTPs then serve as substrates for DNA polymerases.

Several enzymes involved in nucleotide metabolism can be utilized for the synthesis of nucleoside-5'-triphosphates. mdpi.com Nucleoside kinases can phosphorylate nucleosides to their monophosphate form, which can then be further phosphorylated to the triphosphate by other kinases. mdpi.com This enzymatic cascade offers a green and efficient alternative to purely chemical phosphorylation methods.

Enzyme ClassFunction in Nucleotide Synthesis
Nucleoside KinasesPhosphorylation of nucleosides to nucleoside monophosphates
Nucleoside Monophosphate KinasesPhosphorylation of nucleoside monophosphates to diphosphates
Nucleoside Diphosphate KinasesPhosphorylation of nucleoside diphosphates to triphosphates

This table outlines the roles of different kinase enzymes in the enzymatic synthesis of nucleoside triphosphates.

Polymerase-Mediated Synthesis of Threofuranose-Containing Oligomers

The enzymatic synthesis of TNA oligonucleotides is primarily achieved through polymerase-mediated primer extension on a DNA template. nih.gov A key enzyme in this process is Therminator DNA polymerase, a variant of the 9°N DNA polymerase. nih.govnih.govoup.comresearchgate.netneb.com This engineered polymerase can efficiently incorporate tNTPs into a growing TNA strand, guided by a DNA template. nih.gov

The fidelity of TNA synthesis by Therminator polymerase is crucial for applications in synthetic biology and in vitro selection. nih.gov Studies have shown that under optimal conditions, this enzyme exhibits high fidelity, with an error rate of less than 1%. oup.com However, challenges such as tG:dG mispairing can lead to chain termination during the synthesis of four-nucleotide TNA libraries. This issue has been addressed by using 7-deazaguanine (B613801) in the DNA template to suppress mispairing. semanticscholar.org

Several DNA polymerases have been screened for their ability to synthesize DNA on a TNA template, which is a necessary step for the in vitro evolution of TNA molecules. nih.gov While some polymerases show a surprising ability to copy short stretches of TNA, further engineering is likely required to develop a highly efficient TNA-dependent DNA polymerase. nih.gov

PolymeraseApplication in TNA SynthesisKey Findings
Therminator DNA PolymeraseDNA-templated TNA synthesisEfficiently synthesizes TNA oligomers up to 80 nucleotides with high fidelity. nih.govoup.com
Human DNA Polymerase ηDNA synthesis across a TNA templateCan bypass a TNA nucleotide in a DNA template, albeit with some misincorporation. nih.gov

This table summarizes the key polymerases and their roles in the synthesis and replication of TNA.

Synthesis of α-D-Threofuranosyl Nucleosides and Analogs

The synthesis of α-D-threofuranosyl nucleosides is a critical step in the production of threose nucleic acid (TNA), an artificial genetic polymer with significant potential in synthetic biology and therapeutics. wikipedia.orgsemanticscholar.org Unlike natural nucleic acids like DNA and RNA, which are based on a five-carbon sugar, TNA is built on a four-carbon threose sugar backbone. wpmucdn.com The development of robust synthetic methodologies for producing α-D-threofuranosyl nucleosides and their subsequent conversion into phosphoramidites and triphosphates are essential for the chemical and enzymatic synthesis of TNA oligonucleotides. wikipedia.orgsemanticscholar.org

Strategies for Nucleobase Attachment (e.g., Vorbrüggen Glycosylation)

The crucial step in synthesizing threofuranosyl nucleosides is the formation of the N-glycosidic bond between the threofuranose sugar and a nucleobase. The most widely employed and effective method for this transformation is the Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction. wpmucdn.comnih.govwikipedia.org This reaction involves coupling a silylated heterocyclic base with a protected sugar derivative, typically a peracylated sugar, in the presence of a Lewis acid catalyst. wikipedia.orgdrugfuture.com

The general process begins with the synthesis of a suitable threofuranose derivative. A common starting material is L-ascorbic acid, which is converted in several steps to a protected threofuranosyl sugar intermediate. wpmucdn.comelsevierpure.com For the glycosylation reaction, the nucleobases (e.g., N4-benzoylcytosine) are first silylated to enhance their nucleophilicity and solubility. rsc.org The silylated base is then reacted with the protected threose sugar, such as 2,3-di-O-benzoyl-L-threonolactone, in an anhydrous solvent like acetonitrile (B52724). wpmucdn.com A Lewis acid, commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added to catalyze the coupling. wpmucdn.com This method generally yields the desired β-nucleosides with good stereoselectivity, particularly when a participating group is present at the C2' position of the sugar. drugfuture.com

The reaction conditions for a typical Vorbrüggen glycosylation are summarized in the table below.

Parameter Condition Purpose
Sugar Moiety Protected α-D-threofuranose (e.g., 2,3-di-O-benzoyl)Electrophilic partner
Nucleobase Silylated heterocycle (e.g., persilylated N4-benzoylcytosine)Nucleophilic partner, enhances solubility and reactivity
Catalyst Lewis Acid (e.g., TMSOTf)Activates the sugar for nucleophilic attack
Solvent Anhydrous acetonitrile or 1,2-dichloroethaneProvides an inert reaction medium
Temperature Typically elevated (e.g., 70 °C)To drive the reaction to completion

Following the glycosylation, the protecting groups on the sugar and the nucleobase are removed to yield the final α-D-threofuranosyl nucleoside. wpmucdn.com This strategy has been successfully applied to synthesize a range of purine (B94841) and pyrimidine (B1678525) threofuranosyl nucleosides. wpmucdn.com

Synthesis of Phosphoramidite Monomers for Solid-Phase Oligonucleotide Synthesis

For the automated chemical synthesis of TNA oligonucleotides, the corresponding nucleoside phosphoramidite monomers are required. wikipedia.orgnih.gov These building blocks are essential for solid-phase synthesis on a standard DNA synthesizer. wpmucdn.comelsevierpure.com The synthesis of these monomers involves a multi-step process starting from the prepared threofuranosyl nucleosides.

The key steps in converting a threofuranosyl nucleoside to its phosphoramidite derivative are:

Protection of the 3'-Hydroxyl Group: The primary 3'-hydroxyl group of the threofuranosyl nucleoside is selectively protected, most commonly with an acid-labile dimethoxytrityl (DMTr) group. nih.govelsevierpure.com This protection ensures that only the 2'-hydroxyl group will react in the subsequent phosphitylation step and allows for easy removal during the automated synthesis cycle.

Phosphitylation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is then phosphitylated using a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This reaction introduces the phosphoramidite moiety, which is the reactive group that forms the phosphodiester linkage during oligonucleotide synthesis. researchgate.net

Synthetic Step Key Reagent(s) Function of Reagent(s) Protected Group
GlycosylationSilylated Nucleobase, TMSOTfForms N-glycosidic bondSugar (e.g., Benzoyl)
3'-OH ProtectionDimethoxytrityl chloride (DMTr-Cl), PyridineAdds acid-labile protecting group to the 3'-hydroxyl3'-O-DMTr
2'-OH Phosphitylation2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DiisopropylethylamineIntroduces the phosphoramidite moiety at the 2'-hydroxyl2'-O-phosphoramidite

Synthesis of Triphosphate Derivatives (tNTPs)

In addition to chemical synthesis, TNA can also be synthesized enzymatically by engineered DNA polymerases. wikipedia.orgnih.gov This process requires α-D-threofuranosyl nucleoside triphosphates (tNTPs) as substrates. nih.govacs.org The synthesis of tNTPs presents unique challenges due to the presence of two secondary hydroxyl groups (2' and 3') on the threose sugar and the need to selectively phosphorylate the 3'-position. nih.gov

Several methods have been developed for tNTP synthesis. One common approach is the Eckstein method. nih.govacs.orgacs.org This strategy can be adapted for threofuranosyl nucleosides, but it requires careful protection of the 2'-hydroxyl group to ensure selective phosphorylation at the 3'-position. acs.orgacs.org

A typical synthetic route involves:

Selective 2'-OH Protection: Starting from a nucleobase-protected threofuranosyl nucleoside, the 2'-hydroxyl group is protected. In some cases, a 2'-O-DMTr protected derivative, which may be a side product from the phosphoramidite synthesis route, can be utilized. nih.govacs.org For the cytosine derivative (tCTP), a 2'-O-acetyl group has been used as an alternative protecting group. nih.govacs.org

Phosphorylation: The unprotected 3'-hydroxyl group is then converted to the triphosphate. This is often achieved by first reacting the nucleoside with salicyl chlorophosphite, followed by reaction with pyrophosphate and subsequent oxidation.

Deprotection: Finally, all protecting groups on the nucleobase and the 2'-hydroxyl are removed under appropriate conditions (e.g., aqueous ammonia) to yield the final tNTP. nih.gov

The products are purified using techniques like anion-exchange HPLC. nih.govacs.org This methodology has been successfully used to synthesize tTTP, tGTP, tDTP (2,6-diaminopurine derivative), and tCTP, which have been shown to be effective substrates for certain DNA polymerases. nih.govacs.org

Compound Starting Material Phosphorylation Method Key Feature
tTTP, tGTP, tDTP2'-O-DMT-protected threofuranosyl nucleosideEckstein MethodUtilizes a common intermediate from phosphoramidite synthesis. nih.govacs.org
tCTP2'-O-acetyl-protected threofuranosyl nucleosideEckstein MethodRequires a different 2'-OH protecting group strategy. nih.govacs.org

Advanced Structural and Conformational Analysis of α D Threofuranose Systems

Furanose Ring Conformation and Flexibility

The conformation of the furanose ring is not planar due to the tetrahedral sp3 hybridization of its carbon atoms. To relieve torsional strain, one or two atoms pucker out of the plane formed by the remaining atoms, leading to a continuous spectrum of "envelope" (E) and "twist" (T) conformations. These conformations are not static but exist in a dynamic equilibrium, the nature of which is highly dependent on the sugar's specific stereochemistry and its environment.

The conformational landscape of a furanose ring is elegantly described by the concept of pseudorotation. This model maps the continuous cycle of possible envelope and twist conformations onto a single circular path defined by a phase angle of pseudorotation (P) and a puckering amplitude (ν). Each value of P corresponds to a specific ring conformation.

The pseudorotational cycle is often divided into two main regions: the North (N) hemisphere (P = 0° ± 90°), which includes C3'-endo puckers, and the South (S) hemisphere (P = 180° ± 90°), encompassing C2'-endo puckers. While many furanose systems are adequately described by a two-state N/S equilibrium, this is a simplification. The actual conformational space is a continuum, and certain substituted furanoses may populate intermediate states. Computational studies on D-threose have identified the most stable gas-phase conformer of α-D-threofuranose as having a Twist (T) conformation, specifically ³T₂.

Pseudorotational Parameters for Furanose Ring Conformations
ParameterDescriptionCommon Ranges
Phase Angle (P)Defines the specific envelope (E) or twist (T) conformation on the pseudorotational wheel.0° to 360°
Puckering Amplitude (ν)Describes the degree of deviation from planarity of the ring.Typically 35° to 45°
North (N) ConformationsRegion on the pseudorotational path characterized by C3'-endo type puckers.P ≈ 0° ± 90°
South (S) ConformationsRegion on the pseudorotational path characterized by C2'-endo type puckers.P ≈ 180° ± 90°

The conformational preferences of the furanose ring are profoundly influenced by the stereochemical arrangement of its substituents, particularly the hydroxyl groups. The interplay of steric hindrance and electronic effects, such as the anomeric and gauche effects, dictates the most stable ring pucker.

In α-D-threofuranose, the hydroxyl groups at the C2 and C3 positions are in an anti configuration. This arrangement contrasts with sugars like ribose, where these hydroxyls are syn. The anti configuration in threofuranose minimizes repulsive steric and electrostatic interactions between these vicinal hydroxyl groups, which can significantly alter the potential energy surface of the ring compared to its syn counterparts. This minimization of repulsion can lead to different populated regions on the pseudorotational itinerary. The anomeric effect, which favors a pseudoaxial orientation for electronegative substituents at the anomeric carbon (C1), also plays a crucial role in stabilizing certain puckered conformations over others.

Anomeric Preferences and Stability

The relative stability of the α- and β-anomers can differ significantly between the gas phase and in solution. In the gas phase, intramolecular forces are dominant. For D-threose, high-level computational studies have shown that the α-furanose anomer is the most stable form. This preference is attributed to stabilizing intramolecular interactions, including the anomeric effect and hydrogen bonding networks.

In solution, interactions with solvent molecules, particularly water, become critical. Solvation can alter the anomeric equilibrium by forming intermolecular hydrogen bonds that may compete with or enhance intramolecular interactions. While the α-anomer is favored in the gas phase, the equilibrium in an aqueous solution may shift, as the solvent can stabilize the anomer that presents a more favorable interface for hydration.

Computational chemistry provides powerful tools for dissecting the factors that control anomeric equilibria. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., G3B3) are used to explore the potential energy surface of the molecule in the gas phase. These calculations can identify the lowest energy conformers for both the α and β anomers and quantify their relative stabilities.

A comprehensive study of D-threose conformers using the B3LYP/6-311++G(d,p) and G3B3 computational levels determined the relative energies of the most stable α- and β-furanose structures in the gas phase, confirming the greater stability of the α-anomer. Such models are crucial for interpreting experimental data and understanding the intrinsic stereoelectronic preferences of the molecule, free from solvent effects.

Calculated Relative Energies of the Most Stable D-Threofuranose Anomers in the Gas Phase
AnomerConformationRelative Energy (kJ/mol) - B3LYP/6-311++G(d,p)Relative Energy (kJ/mol) - G3B3
α-D-Threofuranose³T₂0.000.00
β-D-ThreofuranoseE₄5.524.56

Data sourced from computational studies on D-threose furanose structures.

Advanced Structural Characterization Techniques for Threofuranose Derivatives

The elucidation of the three-dimensional structure and conformational dynamics of α-D-threofuranose and its derivatives is paramount to understanding their chemical reactivity and biological function. Advanced analytical techniques, primarily X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, provide indispensable insights into the solid-state and solution-state structures, respectively.

X-ray Diffraction Studies for Molecular Architecture Elucidation

The structural data from this TNA-polymerase complex provides a valuable model for the conformational preferences of the threofuranose ring, highlighting its inherent structural constraints and how they are accommodated within a biological system.

Crystallographic Data for a TNA-containing DNA Duplex
ParameterValue
PDB ID6MU5
Resolution2.10 Å
Space GroupP 1 21 1
Unit Cell Dimensions (a, b, c)65.4 Å, 88.9 Å, 92.5 Å
Unit Cell Angles (α, β, γ)90°, 99.8°, 90°
Threose Sugar PuckerC4'-exo
Data extracted from the crystal structure of a Bst DNA polymerase I complexed with a TNA/DNA hybrid duplex. The table summarizes key crystallographic parameters and the observed conformation of the threofuranose moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Elucidation

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution, providing a time-averaged picture of the conformational equilibria. For α-D-threofuranose derivatives, ¹H and ¹³C NMR spectroscopy, in conjunction with two-dimensional techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), allows for the assignment of all proton and carbon signals and the elucidation of the preferred sugar pucker and the orientation of substituents.

A detailed NMR analysis of a di-substituted 2,6-diaminopurine (B158960) α-L-threofuranosyl derivative by Mata et al. (2003) provides a comprehensive example of the application of these techniques. The complete assignment of the ¹H and ¹³C NMR spectra, facilitated by COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments, allowed for the determination of key coupling constants and the observation of through-space interactions via NOESY. scielo.org.mxredalyc.org

The vicinal proton-proton coupling constants (³JH,H) within the furanose ring are particularly informative for deducing the sugar conformation. The magnitude of these couplings is related to the dihedral angle between the coupled protons, as described by the Karplus equation. For instance, the coupling constant between H-1' and H-2' (J1',2') provides information about the glycosidic bond orientation and the puckering of the sugar ring. In the studied α-L-threofuranosyl derivative, two distinct threose units (ring A and ring B) were observed to be in a conformational equilibrium at room temperature, as evidenced by different J1',2' values of 2.0 Hz for ring A and 5.0 Hz for ring B. redalyc.org This indicates that the two threofuranose rings adopt different average conformations in solution. redalyc.org

NOESY experiments provide information about protons that are close in space, regardless of whether they are connected through bonds. The observation of a NOESY correlation between H-1' and H-3' in the α-L-threofuranosyl derivative was crucial in confirming the α-anomeric configuration. redalyc.org The relative intensities of the NOESY cross-peaks further supported the notion of unequal conformational populations for the two threose rings. redalyc.org

¹H and ¹³C NMR Chemical Shift Data for a Di-substituted 2,6-diaminopurine α-L-threofuranosyl Derivative
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key ¹H-¹H Coupling Constants (Hz)
H-1' (Ring A)6.35 (d)86.5J1',2' = 2.0
H-2' (Ring A)5.85 (dd)76.9J2',3' = 4.5
H-3' (Ring A)5.75 (d)72.1
H-1' (Ring B)6.50 (d)87.0J1',2' = 5.0
H-2' (Ring B)5.95 (dd)77.2J2',3' = 6.0
H-3' (Ring B)5.80 (d)72.5
Selected NMR data from Mata et al. (2003) for a di-substituted 2,6-diaminopurine α-L-threofuranosyl derivative in CDCl₃. The data highlights the differences in chemical shifts and coupling constants between the two threofuranose rings, indicating distinct conformational preferences in solution.

Stereochemical Investigations of α D Threofuranose

Absolute Configuration Assignment (D/L and α/β)

The absolute configuration of α-D-Threofuranose is systematically defined by the D/L and α/β nomenclature, which describes the spatial arrangement of its constituent atoms.

The D/L system designates the configuration of the stereocenter furthest from the anomeric carbon. In the case of threofuranose, this is the C3 carbon. By convention, if the hydroxyl group on this carbon is on the right side in the Fischer projection, the sugar is assigned the "D" configuration. Conversely, if it is on the left, it is designated as "L". Therefore, in α-D-Threofuranose, the hydroxyl group at the C3 position aligns with the D-configuration.

The α/β designation specifies the stereochemistry at the anomeric carbon (C1), which is the hemiacetal carbon. This configuration is determined by the relative orientation of the anomeric hydroxyl group and the substituent on the highest-numbered chiral carbon (C3 in this case). In the furanose ring, if the anomeric hydroxyl group is on the opposite side (trans) of the CH₂OH group (or its equivalent in tetroses), it is designated as α. If it is on the same side (cis), it is designated as β. For α-D-Threofuranose, the anomeric hydroxyl group at C1 is in the α-configuration.

The systematic IUPAC name for α-D-Threofuranose is (2S,3S,4R)-oxolane-2,3,4-triol nih.gov. This provides a complete and unambiguous description of its stereochemistry at each chiral center.

Stereochemical Descriptor Assignment for α-D-Threofuranose Description
D/L ConfigurationDThe hydroxyl group on the stereocenter furthest from the anomeric carbon (C3) is on the right in the Fischer projection.
α/β AnomerαThe hydroxyl group at the anomeric carbon (C1) is on the opposite side of the ring from the substituent on the C4 carbon.

Impact of Stereochemistry on Chemical Reactivity and Selectivity in Organic Synthesis

The spatial arrangement of atoms and functional groups in α-D-Threofuranose and its derivatives has a profound impact on their chemical reactivity and the selectivity of their reactions. Stereochemistry is a critical factor that governs reaction rates, product distributions, and the biological activity of molecules.

The orientation of hydroxyl groups in the threofuranose ring influences their accessibility to reagents, which can lead to differences in reaction rates and outcomes. For instance, steric hindrance caused by the specific arrangement of substituents can favor the attack of a reagent from a less hindered face of the molecule, leading to the preferential formation of one diastereomer over another. This principle of diastereoselectivity is fundamental in organic synthesis.

In the synthesis of complex molecules, including nucleoside analogues, the stereochemistry of the starting material, such as a threofuranose derivative, dictates the stereochemistry of the final product. Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. This highlights the importance of starting with a stereochemically pure precursor to obtain the desired stereoisomer of the target molecule.

The biological activity of molecules is also highly dependent on their stereochemistry. For example, in a study of 3-Br-acivicin isomers and derivatives, it was found that stereochemistry significantly affects the antimalarial activity of the compounds nih.gov. This is often due to the specific three-dimensional fit required for a molecule to bind to a biological target, such as an enzyme or receptor nih.gov. The stereoselective uptake of drugs can also be a factor, where one stereoisomer is transported into cells more efficiently than another nih.gov.

Enantiomeric and Diastereomeric Control in Synthesis of α-D-Threofuranose Derivatives

Achieving precise control over the stereochemistry during the synthesis of α-D-Threofuranose derivatives is crucial for obtaining the desired biologically active compounds. Synthetic strategies often employ methods to control both the enantiomeric and diastereomeric outcomes of reactions.

Enantioselective synthesis refers to a chemical reaction that preferentially forms one enantiomer over the other. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymes. For instance, in the synthesis of complex molecules, an asymmetric dihydroxylation step can be used to install a stereogenic center with high enantioselectivity semanticscholar.org. The resulting enantiomerically enriched intermediate can then be carried forward to synthesize the desired target molecule.

Diastereoselective synthesis aims to selectively produce one diastereomer of a product over others. This is often achieved by taking advantage of the inherent stereochemistry of the starting material or by using chiral reagents or catalysts that favor a particular transition state. In the synthesis of nucleoside analogues, for example, the addition of a nucleobase to an acyclic precursor can proceed with high 1,2-syn diastereocontrol mcgill.ca. The stereochemistry of the resulting acyclic intermediate then directs the subsequent cyclization to form the desired furanoside with a specific stereochemical arrangement.

An acyclic approach to nucleoside synthesis offers a powerful method for achieving diastereoselectivity. This strategy involves the stereocontrolled addition of a nucleobase to an acyclic sugar derivative, followed by a cyclization step to form the furanose ring mcgill.cascholaris.ca. This method can provide access to specific stereoisomers, such as L-nucleoside analogues with a 1',2'-cis stereochemical arrangement, which can be challenging to synthesize using traditional methods mcgill.ca.

Synthetic Strategy Description Application in Synthesis of α-D-Threofuranose Derivatives
Enantioselective SynthesisPreferential formation of one enantiomer over its mirror image.Use of chiral catalysts or auxiliaries to create the specific D-configuration of the threofuranose backbone.
Diastereoselective SynthesisPreferential formation of one diastereomer over other possible diastereomers.Controlling the stereochemistry of substituent addition to the threofuranose ring, for example, in the synthesis of nucleoside analogues.

Implications of Threofuranose Stereochemistry in Prebiotic Systems

The stereochemistry of threofuranose has significant implications in the context of prebiotic chemistry and the origin of life. Threose nucleic acid (TNA), which incorporates a threofuranose sugar backbone, is considered a potential precursor to RNA. The specific stereochemistry of threose is thought to have played a role in the selection of nucleic acids in early life.

One of the central questions in prebiotic chemistry is how the building blocks of life, such as sugars and nucleobases, could have formed and assembled into functional polymers under plausible early Earth conditions. The synthesis of ribonucleotides, the building blocks of RNA, is chemically complex. Simpler nucleic acids, such as TNA, have been proposed as potential stepping stones to an RNA world.

Research has demonstrated a high-yielding and stereoselective prebiotic synthesis of α-threofuranosyl cytidine, a component of TNA researchgate.net. This synthesis proceeds with stereo-, regio-, and furanosyl-selectivity, suggesting that the formation of TNA monomers could have been a robust process on the early Earth researchgate.net.

Furthermore, the stereochemistry of threose provides a potential mechanism for the selection of TNA over other possible sugar-based genetic polymers. For instance, the formation of a 2',3'-cyclic phosphate (B84403) from the erythro-diastereomer of threose can lead to its selective photodestruction, thereby enriching a potential pool of TNA monomers researchgate.net. This suggests that environmental factors, such as ultraviolet light, could have played a role in selecting for the specific stereochemistry of the sugars used in the first genetic polymers.

The ability of TNA to form stable duplexes and carry genetic information further supports its potential role in the origin of life. The specific stereochemical arrangement of the threofuranose backbone in TNA allows for effective base pairing, a crucial feature for a genetic molecule.

Reactivity and Reaction Mechanisms of α D Threofuranose

Intramolecular Rearrangements of Threofuranose Systems

In aqueous media, threose, like other aldoses, is not a single static structure but exists as an equilibrium mixture of its linear aldehyde form, the corresponding hydrate, and its cyclic α- and β-furanose and pyranose hemiacetals. nih.gov This dynamic equilibrium is the foundation for several intramolecular rearrangements.

A key intramolecular process for threose is carbonyl migration, an isomerization reaction that shifts the position of the carbonyl group along the carbon backbone. researchgate.netelsi.jp This transformation, known as the Lobry de Bruyn–Alberda van Ekenstein transformation, allows for the interconversion of aldoses and ketoses (aldo-keto isomerization) and the epimerization at stereocenters. researchgate.net

For D-threose, a primary rearrangement is the migration of the carbonyl group from C1 to C2, resulting in the formation of D-erythrulose. nih.gov This process is reversible, allowing for keto-aldo isomerization as well. Studies conducted under mild, plausible prebiotic conditions (pH 8.5) have shown that the carbonyl migration of threose is significantly slower than that of its diastereomer, erythrose. nih.gov Over extended periods, these migrations can proceed down the entire carbon chain, leading to a complex mixture of tetrose isomers. nih.govelsi.jp This scrambling of configuration at each asymmetric center highlights a challenge in understanding the origin of sugar chirality in prebiotic scenarios. elsi.jp

Table 1: Equilibrium Species of D-Threose in Aqueous Solution

Species Description Role in Reactivity
α-D-Threofuranose 5-membered cyclic hemiacetal (α-anomer) Participant in equilibrium and glycosylation reactions.
β-D-Threofuranose 5-membered cyclic hemiacetal (β-anomer) Participant in equilibrium and glycosylation reactions.
Linear D-Threose Open-chain aldehyde form Necessary intermediate for carbonyl migration and aldol (B89426) reactions.
D-Threose Hydrate Gem-diol form of the linear aldehyde Component of the aqueous equilibrium mixture. nih.gov

The mechanism for base-catalyzed carbonyl migration and epimerization proceeds through the formation of a key enediol intermediate. researchgate.net In the presence of a base, a proton is abstracted from the carbon adjacent to the carbonyl group (the α-carbon) of the open-chain aldehyde form of threose. This generates a resonance-stabilized enolate ion, which is in equilibrium with its enediol tautomer.

This planar enediol intermediate is achiral at the involved carbon centers, allowing for non-stereospecific reprotonation. Reprotonation at C1 regenerates the aldose, while protonation at C2 leads to the formation of the corresponding ketose (erythrulose). This pathway through the enediol intermediate is central to both the aldo-keto isomerization and the epimerization reactions observed in threose systems. researchgate.net

Reactions with Prebiotic or Biological Significance

The reactivity of threose and its derivatives is of considerable interest in the context of the origin of life, as these sugars are potential precursors to alternative genetic molecules like Threose Nucleic Acid (TNA). nih.govresearchgate.net

The open-chain aldehyde form of threose can participate in aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orglumenlearning.com In an aldol reaction, an enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. pressbooks.pubkhanacademy.org

Under prebiotic conditions, D-threose that is formed from the keto-aldo isomerization of D-erythrulose can subsequently undergo aldol reactions with D-erythrulose itself. nih.gov This specific cross-aldol reaction leads to the formation of diastereomeric octuloses (eight-carbon sugars). nih.gov The propensity for threose to engage in such reactions demonstrates a pathway for the formation of higher-carbon sugars from a simpler tetrose precursor pool. nih.govresearchgate.net In biological systems, similar reactions are catalyzed by aldolase (B8822740) enzymes, which play crucial roles in metabolic pathways like glycolysis and gluconeogenesis. khanacademy.orgnih.gov

Nucleophilic Substitution Reactions at the Anomeric Center

The anomeric carbon (C1) of α-D-threofuranose is a key site of reactivity, functioning as an electrophilic center for nucleophilic substitution reactions. youtube.com These reactions are fundamental to the formation of glycosides, which are acetals derived from saccharides.

The general mechanism for this substitution involves catalysis by an acid. youtube.com

Protonation: The hydroxyl group at the anomeric center is protonated by an acid catalyst.

Leaving Group Departure: The protonated hydroxyl group departs as a water molecule, a stable leaving group. This departure is often assisted by the lone pair of electrons on the ring oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate has a positive charge delocalized between the anomeric carbon and the ring oxygen.

Nucleophilic Attack: A nucleophile, such as an alcohol or a nitrogenous base, attacks the electrophilic anomeric carbon of the oxocarbenium ion.

This SN1-like mechanism is responsible for the formation of O-glycosides (when an alcohol is the nucleophile) and N-glycosides (when a nitrogen-containing base is the nucleophile), the latter being the fundamental linkage in nucleosides and, by extension, nucleic acids like TNA. youtube.com The stereochemical outcome of the reaction can be influenced by various factors, including the nature of the nucleophile and the protecting groups on the sugar ring.

Table 2: Summary of α-D-Threofuranose Reactivity

Reaction Type Key Reactant Form Intermediate(s) Product(s) Significance
Carbonyl Migration Linear Aldehyde Enediol Ketoses (Erythrulose), Epimers Isomerization, Chirality Scrambling nih.govelsi.jp
Aldol Reaction Linear Aldehyde Enolate Higher-Carbon Sugars (Octuloses) C-C Bond Formation, Prebiotic Synthesis nih.gov
Oxidative Fragmentation Threose - Smaller Carbonyl Compounds Degradation Pathway nih.govresearchgate.net

Mechanistic Studies of Glycosylation Reactions

The stereochemical outcome of glycosylation reactions involving α-D-threofuranose, as with other glycosyl donors, is largely dictated by the reaction mechanism. These reactions are understood to proceed along a spectrum between SN1 and SN2 pathways.

In a dissociative SN1-like mechanism, the departure of the leaving group from the anomeric carbon of the α-D-threofuranose donor leads to the formation of a key intermediate, the glycosyl oxocarbenium ion. nih.govru.nl This planar, positively charged species can then be attacked by the nucleophilic acceptor from either the α- or β-face. The stereoselectivity of this process is often low unless influenced by other factors such as steric hindrance or participating neighboring groups.

Conversely, an associative SN2-like mechanism involves the direct displacement of the leaving group by the glycosyl acceptor in a single concerted step. ru.nlglycoforum.gr.jp This pathway results in an inversion of stereochemistry at the anomeric center. Therefore, an α-D-threofuranosyl donor would be expected to yield a β-glycoside via a pure SN2 mechanism. The selection of the promoter and reaction conditions can significantly influence whether the reaction follows a more SN1 or SN2-like path. nih.gov For instance, different modes of activation can lead to distinct reactive intermediates that undergo highly selective reactions through an SN2-like mechanism. nih.govnih.gov

Kinetic and mechanistic studies, often supported by computational calculations, provide evidence for the operative pathways. ru.nl For example, DFT calculations can be used to model the transition states and intermediates to predict the stereochemical outcome of glycosylation reactions. nih.gov

Formation and Reactivity of Ion Pair Intermediates in Glycosylation

In many modern glycosylation reactions, particularly those employing highly reactive donors with non-coordinating leaving groups like triflates, the reaction mechanism is more nuanced than a simple SN1/SN2 dichotomy. The formation of ion pair intermediates plays a critical role in determining the reactivity and stereoselectivity. nih.govglycoforum.gr.jp

Upon activation of the glycosyl donor, a series of increasingly dissociated ionic species can be formed in solution. Initially, a Contact Ion Pair (CIP) is generated, where the positively charged oxocarbenium ion and the negatively charged counterion (e.g., triflate) remain in close association. nih.govglycoforum.gr.jp Further separation, facilitated by the solvent, leads to a Solvent-Separated Ion Pair (SSIP) , where one or more solvent molecules are positioned between the cation and anion. nih.govglycoforum.gr.jp

The reactivity and stereochemical fate of these ion pairs differ significantly:

Contact Ion Pairs (CIPs): These species are considered to react through a mechanism that has significant SN2 character. glycoforum.gr.jp The counterion can shield one face of the oxocarbenium ion, directing the incoming nucleophile to the opposite face.

Solvent-Separated Ion Pairs (SSIPs): These are more dissociated and behave more like free oxocarbenium ions, reacting via an SN1-like mechanism. glycoforum.gr.jp The attack of the acceptor is less sterically directed by the counterion, potentially leading to a mixture of anomers.

The table below summarizes the general characteristics of the intermediates in glycosylation reactions, which are applicable to donors like α-D-threofuranose.

Intermediate SpeciesDescriptionAssociated MechanismTypical Stereochemical Outcome
Covalent DonorThe initial activated sugar molecule with a leaving group.SN2Inversion
Contact Ion Pair (CIP)Oxocarbenium ion and counterion in direct contact.SN2-likeInversion or facial selectivity
Solvent-Separated Ion Pair (SSIP)Oxocarbenium ion and counterion separated by solvent.SN1-likeMixture of anomers

Computational and Theoretical Studies of α D Threofuranose

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations have been instrumental in elucidating the intricate details of the conformational preferences and stability of α-D-threofuranose. High-level computational methods offer a window into the molecule's intrinsic properties in the gas phase, forming a basis for understanding its behavior in more complex environments.

The conformational landscape of α-D-threofuranose has been explored using density functional theory (DFT), specifically with the B3LYP functional and a 6-311++G(d,p) basis set, to identify the most stable structures in the gas phase. semanticscholar.org These calculations reveal that the α-furanose configuration is the most stable for D-threose. semanticscholar.org The study of the potential energy surface shows a number of stable minima, with the global minimum corresponding to a specific twisted conformation of the furanose ring.

The identification of the global minimum and other low-energy conformers is achieved by performing extensive searches of the potential energy surface, followed by geometry optimization of the resulting structures. The relative energies of these conformers are then calculated to establish their thermodynamic stability. For α-D-threofuranose, the most stable conformer is characterized by a particular puckering of the five-membered ring, which is described by specific pseudorotation parameters.

Relative Energies of the Most Stable Conformers of α-D-Threofuranose semanticscholar.org
ConformerAssigned ConformationRelative Energy (kJ/mol) at B3LYP/6-311++G(d,p)Relative Energy (kJ/mol) at G3B3
Global MinimumTwist (T)0.000.00
Conformer 2Envelope (E)2.351.98
Conformer 3Twist (T)4.123.77

While detailed quantum chemical studies have been performed on the conformational landscape of α-D-threofuranose, specific calculations of thermochemical parameters such as heats of formation and bond dissociation energies for this particular molecule are not extensively reported in the literature. The computational determination of these properties would typically involve high-accuracy composite methods or DFT calculations with appropriate thermodynamic cycles. Such data, while valuable for understanding the molecule's stability and reactivity, awaits dedicated computational investigation for α-D-threofuranose.

The stability of the different conformers of α-D-threofuranose is significantly influenced by intramolecular hydrogen bonding. The analysis of these interactions is carried out using methodologies such as the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis. semanticscholar.org These methods allow for the identification and characterization of hydrogen bonds and other non-covalent interactions that stabilize the molecule's three-dimensional structure.

In the most stable conformer of α-D-threofuranose, a network of intramolecular hydrogen bonds is present, contributing to its low energy. semanticscholar.org The AIM analysis identifies bond critical points and ring critical points, which provide evidence for the existence and strength of these interactions. nih.gov The hydrogen bonds are classified based on the number of intervening C-C bonds, with 1-3 and 1-4 interactions being particularly important in defining the conformational preferences of the furanose ring. semanticscholar.org

Key Intramolecular Hydrogen Bonds in the Global Minimum Conformer of α-D-Threofuranose semanticscholar.org
DonorAcceptorType of InteractionSignificance
O(2)HO(3)1-3 Hydrogen BondContributes to the stabilization of the ring pucker.
O(3)HO(5) (ring oxygen)1-4 Hydrogen BondInfluences the orientation of the hydroxyl groups.
O(5)HO(2)1-4 Hydrogen BondFurther stabilizes the overall conformation.

Detailed computational studies on the reaction pathway energetics and transition state analysis for reactions specifically involving α-D-threofuranose are not widely available in the scientific literature. Such studies would be valuable for understanding mechanisms of reactions like glycosylation, hydrolysis, or isomerization. These investigations would typically employ DFT or ab initio methods to locate transition state structures and calculate activation energy barriers, providing a quantitative picture of the reaction kinetics. The lack of such specific studies for α-D-threofuranose represents an area for future computational research.

Molecular Dynamics Simulations and Force Field Development

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of carbohydrates in solution. The accuracy of these simulations is highly dependent on the quality of the force field used to describe the interatomic interactions.

The development of accurate force fields for furanoses is essential for reliable molecular dynamics simulations. The GROMOS force field has been extended to include parameters for furanose-based carbohydrates. ucsb.edu This development involved the creation of a united-atom parameter set that is compatible with existing GROMOS force fields for pyranoses, allowing for the simulation of complex carbohydrates containing both types of rings. ucsb.edu

The validation of this furanose-specific force field was performed against quantum-mechanical and experimental data. ucsb.edu The force field was shown to accurately reproduce conformational equilibria within the furanose ring, as well as the relative free energies of anomers and rotamers. ucsb.edu Importantly for the present discussion, the supplementary materials for this work include exemplary force field topologies for a range of furanose monomers, explicitly including α-D-threofuranose, making this force field directly applicable to computational studies of this molecule. ucsb.edu

Simulation of Conformational Dynamics in Aqueous Solution

A comprehensive review of available scientific literature indicates a notable scarcity of specific studies focused on the molecular dynamics (MD) simulations of α-D-threofuranose in an aqueous solution. While MD simulations are a powerful tool for understanding the conformational dynamics of biomolecules, including carbohydrates in solution, dedicated research applying this methodology to α-D-threofuranose is not prominently documented.

General computational studies on furanose rings suggest that their conformational behavior in water is complex, influenced by factors such as ring puckering, the orientation of hydroxyl groups, and interactions with the surrounding water molecules. For furanosides, MD simulations have been employed to predict ensembles of low-energy conformers that align with experimental data, such as NMR spectroscopy results. These simulations often reveal the flexibility of exocyclic groups and their preferred rotameric states in an aqueous environment. However, without specific studies on α-D-threofuranose, a detailed account of its dynamic behavior, such as the specific populations of its conformers, the lifetime of hydrogen bonds with water, and the precise nature of its puckering dynamics in solution, remains to be elucidated through dedicated computational investigations.

Applications and Bioconjugation Chemistry of α D Threofuranose Derivatives

Threose Nucleic Acids (TNAs) as Artificial Genetic Polymers

Threose Nucleic Acid (TNA) is a synthetic genetic polymer, or xeno-nucleic acid (XNA), in which the standard five-carbon ribose or deoxyribose sugar of natural nucleic acids is replaced by a four-carbon α-L-threofuranose sugar. wikipedia.org This fundamental change in the backbone structure imparts TNA with a unique set of properties, including the ability to form stable duplexes with DNA and RNA, remarkable resistance to enzymatic degradation, and the capacity to be synthesized and replicated by engineered polymerases. wikipedia.orgescholarship.org These attributes make TNA a valuable tool for various biomedical and research applications and a subject of intense study in the field of synthetic genetics. researchgate.net The development of optimized chemical and enzymatic methods for synthesizing TNA monomers and oligomers has been crucial for advancing this research. wikipedia.orgsemanticscholar.org

The defining structural feature of TNA is its sugar-phosphate backbone. Unlike DNA and RNA, which are connected by 3'→5' phosphodiester bonds, the threofuranose units in TNA are linked by 3'→2' phosphodiester linkages. escholarship.orgnih.gov This arrangement results in a backbone repeat unit that is one atom shorter than that of natural nucleic acids. researchgate.net

This altered connectivity has profound structural consequences. It forces a more compact structure, with the distance between adjacent phosphorus atoms being significantly shorter (approximately 5.8 Å) compared to that in B-form DNA (approximately 6.7 Å). nih.govnih.gov This constrained backbone compels TNA homoduplexes and heteroduplexes containing TNA to adopt an A-form-like helical geometry, which is characteristic of RNA duplexes. researchgate.netnih.gov The four-carbon threose sugar and the unconventional 3'→2' linkage are the primary sources of TNA's unique hybridization properties and its exceptional biological stability. nih.govnih.gov

FeatureDNA/RNATNA
Sugar 5-Carbon (Deoxyribose/Ribose)4-Carbon (α-L-Threofuranose)
Linkage 3'→5' Phosphodiester3'→2' Phosphodiester
Backbone Repeat Unit 6 Atoms5 Atoms
Helical Geometry B-form (DNA), A-form (RNA)A-form like
Phosphate (B84403) Spacing ~6.7 Å~5.8 Å

This table provides a comparative overview of the key structural differences between natural nucleic acids (DNA/RNA) and Threose Nucleic Acid (TNA).

Despite its significantly altered backbone, TNA is capable of forming stable, antiparallel duplexes through Watson-Crick base pairing with complementary sequences of itself, DNA, and RNA. nih.govresearchgate.netnih.gov This ability to cross-pair and exchange genetic information with natural nucleic acids is a critical feature that makes it a candidate for a primordial genetic system and a tool in molecular biology. nih.govnih.gov

Research has shown that the stability of these duplexes varies. TNA/RNA heteroduplexes are thermodynamically more stable than TNA/DNA duplexes. researchgate.netnih.gov This is attributed to TNA's rigid backbone, which imposes an A-form helical structure on the duplex. nih.gov While this conformation is highly favorable for RNA, DNA is unable to fully adapt to these structural constraints, resulting in a less stable hybrid. researchgate.netnih.gov This structural incompatibility suggests that the dynamics of base-pair opening, or "breathing," in a DNA/TNA helix are asymmetric. nih.gov

Duplex TypeRelative Thermal StabilityStructural Notes
TNA/TNA HighForms stable, antiparallel Watson-Crick duplexes. researchgate.net
TNA/RNA Very HighThermodynamically the most stable hybrid due to shared A-form geometry. researchgate.netnih.gov
TNA/DNA ModerateLess stable than TNA/RNA due to DNA's inability to fully adopt the TNA-enforced A-form helix. researchgate.netnih.gov

This table summarizes the hybridization properties and relative stabilities of TNA duplexes with itself and with natural nucleic acids.

One of the most significant properties of TNA is its exceptional resistance to degradation by nucleases. escholarship.orgnih.gov Natural DNA and RNA are susceptible to rapid breakdown by exonucleases and endonucleases present in biological fluids. genelink.comidtdna.com In stark contrast, the unnatural threose sugar and the 3'→2' phosphodiester linkage of the TNA backbone are not recognized by these enzymes, rendering TNA oligomers completely refractory to nuclease digestion. wikipedia.orgsynoligo.com

Experimental studies have demonstrated this remarkable stability. For example, TNA has been shown to remain intact after incubation with snake venom phosphodiesterase for seven days, a condition under which natural oligonucleotides would be swiftly degraded. synoligo.com This high level of biostability is a key advantage for the potential development of TNA-based therapeutics, such as aptamers and antisense agents, as it would significantly prolong their functional half-life in vivo. wikipedia.orgescholarship.orgsynoligo.com

The ability to synthesize TNA enzymatically is crucial for its application in synthetic biology, particularly for the creation and evolution of functional TNA molecules like aptamers and enzymes (threozymes). wikipedia.org While TNA is not found in nature, significant progress has been made in engineering polymerases that can synthesize TNA strands. escholarship.org

Researchers have evolved DNA polymerases that can recognize α-L-threofuranosyl nucleoside triphosphates (tNTPs) and incorporate them into a nascent strand using a DNA template. wikipedia.orgsemanticscholar.org This process allows for the transcription of genetic information from DNA into TNA. wikipedia.org Furthermore, some polymerases are capable of reverse transcription, reading a TNA template to synthesize a complementary DNA strand. wikipedia.org

Studies with specific enzymes, such as human DNA polymerase η (hPol η), have provided detailed insights into this process. hPol η can successfully bypass a TNA nucleotide within a DNA template during replication. nih.govnih.gov However, the same polymerase is unable to incorporate a tNTP into a growing DNA strand. nih.govacs.org Crystallographic analysis revealed that when a tNTP is the incoming nucleotide, the primer's 3'-OH is positioned too far from the tNTP's α-phosphate for the reaction to occur, highlighting the precise structural recognition required by the polymerase. nih.gov

TNA as a Research Tool in Molecular Biology and Origins of Life Studies

The unique combination of information storage, predictable hybridization, and high biological stability makes TNA a powerful tool for molecular biology and a compelling model system for studying the origins of life. escholarship.orgnih.gov Its ability to function as a genetic material that can be replicated and evolved in the lab allows scientists to explore the fundamental requirements for heredity and evolution beyond the confines of natural DNA and RNA. wikipedia.org

TNA plays a significant role in investigations into the origin of life, particularly concerning the "RNA world" hypothesis, which suggests that RNA was the first self-replicating biomolecule. nih.govucl.ac.uk Due to the perceived difficulty of synthesizing ribonucleotides under plausible prebiotic conditions, simpler nucleic acids like TNA have been proposed as potential evolutionary precursors to RNA. nih.govacs.org

Several factors support TNA's candidacy as a primordial genetic polymer:

Chemical Simplicity : The four-carbon threose sugar is chemically simpler than the five-carbon ribose, and plausible prebiotic synthesis pathways for its components have been demonstrated. nih.govucl.ac.ukacs.org

Information Transfer : TNA's ability to form stable duplexes with itself and, crucially, with RNA provides a conceptual pathway for genetic information to be transferred from a simpler TNA-based system to the RNA-based system that may have followed. nih.govnih.gov

Functional Potential : Researchers have demonstrated through in vitro selection that TNA can fold into complex tertiary structures that can bind to specific targets (aptamers) or catalyze chemical reactions (threozymes), fulfilling the requirements for both genotype and phenotype in a primitive biological system. researchgate.netnih.gov

While TNA is a strong candidate, research also provides constraints on prebiotic models. For example, experiments showing that TNA and another potential RNA progenitor, glycerol (B35011) nucleic acid (GNA), are unable to cross-pair suggest that they were likely not sequential polymers in the same evolutionary lineage leading to RNA. researchgate.netnih.gov

Engineering of TNA Libraries and Catalytic TNA (Ribozyme Analogs)

The development of Threose Nucleic Acid (TNA) as a functional biological tool has been significantly advanced by the engineering of TNA libraries and the discovery of its catalytic capabilities, analogous to ribozymes. The creation of TNA libraries is made possible through the use of engineered polymerases that can synthesize TNA polymers from a DNA template. This process allows for the generation of large, diverse pools of TNA molecules with random sequences, which can then be screened for specific functions, such as binding to a target molecule (aptamers) or catalyzing a chemical reaction.

A key breakthrough in this field was the development of laboratory-evolved polymerases capable of efficiently synthesizing TNA. These engineered enzymes can transcribe DNA libraries into corresponding TNA libraries, opening the door for in vitro selection experiments. Through iterative rounds of selection and amplification, TNA sequences with desired properties can be isolated and identified. This directed evolution approach has been instrumental in demonstrating that TNA is not only a structural analogue of DNA and RNA but also a functional one.

Research has shown that TNA is capable of folding into complex three-dimensional structures that can bind to specific ligands and exhibit catalytic activity. These catalytic TNAs, or "TNAzymes," are analogous to RNA-based enzymes known as ribozymes. For instance, TNA enzymes have been successfully evolved to catalyze RNA cleavage at specific sites. One such TNA enzyme, Tz1, was shown to catalyze a site-specific RNA-cleavage reaction. This demonstrates that the threose sugar backbone, despite its structural differences from ribose, can support the precise conformational arrangements required for catalysis.

The catalytic activity of these engineered TNAs is not only of fundamental interest in the study of the origins of life and the potential for alternative genetic systems but also holds promise for practical applications. The ability to generate TNA catalysts for specific reactions opens up possibilities for their use in diagnostics, therapeutics, and biotechnology.

Threofuranose-Based Probes and Conjugates for Advanced Molecular Studies

The unique properties of TNA, including its high stability and ability to hybridize with DNA and RNA, have made it an attractive scaffold for the development of molecular probes and conjugates for various research applications.

Development of Fluorescent Threofuranosyl Nucleotide Analogues

To visualize and track TNA oligomers in biological systems, fluorescently labeled threofuranosyl nucleotide analogues have been developed. These probes are essential for studying the cellular uptake, trafficking, and localization of TNA-based molecules. The synthesis of these fluorescent analogues typically involves attaching a fluorophore to a threofuranosyl nucleoside triphosphate (tNTP).

One common strategy for creating TNA-based fluorescent probes is to label TNA oligonucleotides with fluorescent dyes such as Cy3. These labeled probes can then be used in a variety of applications, including the detection of specific nucleic acid sequences like microRNAs (miRNAs). For example, a TNA-based probe can be designed with a fluorophore and a quencher. In the absence of the target miRNA, the probe remains in a quenched state. Upon binding to the target miRNA, a conformational change occurs, separating the fluorophore and quencher and resulting in a detectable fluorescent signal. This approach allows for the real-time detection of miRNAs in living cells.

The development of these fluorescent TNA probes offers several advantages, including high specificity and enhanced stability against nuclease degradation compared to their DNA or RNA counterparts. This makes them robust tools for molecular diagnostics and cellular imaging.

Probe TypeFluorophore/QuencherTargetApplication
TNA-based miRNA probeCy3/QuenchermiR-21Real-time miRNA detection in living cells

Cellular Uptake and Tissue Penetration Studies of TNA Oligomers (in vitro and in vivo)

Understanding the cellular uptake and tissue distribution of TNA oligomers is crucial for their development as therapeutic and diagnostic agents. Studies have been conducted to evaluate these properties both in cell cultures (in vitro) and in animal models (in vivo).

In vitro studies have demonstrated that TNA oligomers can be taken up by various human cell lines without the need for transfection agents acs.org. The efficiency of uptake can vary between different cell types. For example, studies have shown that some cancer cell lines exhibit higher uptake efficiency of TNAs compared to others. The process of cellular uptake is time-dependent, with fluorescence signals from labeled TNAs becoming clearly visible inside cells after several hours of incubation. Three-dimensional cell culture models, such as multicellular spheroids, have been used to mimic the in vivo tumor microenvironment and have shown that TNAs can efficiently penetrate throughout the spheroid structure.

In vivo studies in animal models, such as Balb/c mice, have provided insights into the biodistribution and pharmacokinetics of TNA oligomers. Following administration, TNAs have been observed to distribute to various organs, with a significant accumulation in the kidneys. This suggests that TNAs are likely cleared from the body through the renal filtration system. Importantly, these studies have also indicated that the accumulation of TNAs in the kidneys does not appear to cause pathological changes or acute damage to the renal system, highlighting their favorable biocompatibility. The inherent stability of TNA against enzymatic degradation contributes to its potential as a safe and effective nucleic acid-based agent for biological applications.

Study TypeModel SystemKey Findings
In Vitro Cellular UptakeVarious human cell lines (e.g., U87, MCF-7)TNA uptake occurs without transfection agents; uptake efficiency varies by cell type; time-dependent process.
In Vitro Tissue PenetrationU87 3D multicellular spheroidsTNAs efficiently penetrate the entire spheroid structure.
In Vivo BiodistributionBalb/c miceTNAs distribute to various organs, with major accumulation in the kidneys for excretion.
In Vivo BiocompatibilityBalb/c miceNo observed pathological changes or acute renal damage from TNA accumulation.

Future Research Directions in α D Threofuranose Chemistry

Development of Novel and More Efficient Synthetic Pathways

The advancement of research into α-D-threofuranose and its derivatives is intrinsically linked to the availability of efficient and scalable synthetic methods. While the synthesis of furan (B31954) and dihydrofuran derivatives has seen progress, the development of stereoselective and high-yielding pathways to α-D-threofuranose remains a critical area of focus. nih.govnih.govdocumentsdelivered.com Future research will likely concentrate on developing novel synthetic routes that are not only efficient but also cost-effective and environmentally benign. The ability to produce α-D-threofuranose and its analogs in larger quantities is essential for expanding their evaluation in various applications.

Exploration of New Derivatization Strategies and Functionalization for Targeted Applications

Derivatization and functionalization of α-D-threofuranose are key to unlocking its full potential in targeted applications. A significant area of research is the chemical modification of threose nucleic acid (TNA) to enhance its properties. For instance, studies have shown that augmenting TNA with amino acid-like side chains can improve the binding properties of TNA aptamers. nih.govescholarship.orgrsc.org Future work will likely explore a wider range of chemical modifications to introduce novel functionalities. This could lead to the development of TNA-based aptamers with improved affinity and specificity for diagnostic and therapeutic applications. nih.govescholarship.orgrsc.org Furthermore, derivatization strategies can be employed to enhance the stability and cellular uptake of TNA-based therapeutics. synoligo.com

Application of Advanced Spectroscopic Techniques for Detailed Structural and Dynamic Characterization

A thorough understanding of the three-dimensional structure and conformational dynamics of α-D-threofuranose is crucial for designing molecules with specific functions. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a pivotal role in this area. uea.ac.uknih.govrsc.orgacs.orgwikipedia.org High-resolution NMR, including one-dimensional (1D) and two-dimensional (2D) experiments, allows for the detailed characterization of the furanose ring conformation. nih.govnih.gov Future research will continue to leverage these advanced techniques to study the structure of α-D-threofuranose in various chemical environments and as part of larger molecular assemblies like TNA. This will provide valuable insights into its structure-function relationships. nih.govacs.org

Spectroscopic Technique Application in α-D-Threofuranose Research
1D ¹H NMRDetermination of proton chemical shifts and coupling constants to infer basic structural features. rsc.org
2D COSY (Correlation Spectroscopy)Establishing proton-proton connectivities within the furanose ring. rsc.org
2D TOCSY (Total Correlation Spectroscopy)Identifying all protons within a spin system, aiding in complete assignment of the sugar ring protons. rsc.org
2D HSQC (Heteronuclear Single Quantum Coherence)Correlating protons with their directly attached carbons for unambiguous carbon signal assignment. rsc.org
2D HMBC (Heteronuclear Multiple Bond Correlation)Establishing long-range proton-carbon correlations, useful for determining linkages and substitution patterns. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy)Providing information on through-space proton-proton distances to determine the three-dimensional structure and conformation. frontiersin.org
Vibrational Circular Dichroism (VCD)Elucidating the equilibrated state of the furanose ring puckers. semanticscholar.org

Expanding the Scope of TNA-Based Genetic Systems and Their Biological Activities

Threose nucleic acid (TNA) stands out as a synthetic genetic polymer with significant potential. cancer.gov Its unique threofuranose backbone makes it resistant to nuclease degradation, a desirable property for therapeutic applications. synoligo.com Research has demonstrated the potential of TNA as a primitive genetic material, offering insights into the origins of life. cancer.gov A major focus of future research is to expand the functional capabilities of TNA. This includes the development of TNA-based aptamers for diagnostics and therapeutics, as well as TNA-based catalysts (threozymes). cancer.gov Furthermore, the use of TNA as antisense oligonucleotides for gene silencing is a promising area of investigation, with studies showing its potential to inhibit gene expression. synoligo.com

Computational Design and Prediction of Threofuranose-Containing Molecules with Tailored Properties

Computational methods are becoming increasingly powerful tools in molecular design. nih.govnih.govmit.edu In the context of α-D-threofuranose, computational approaches can be used to predict the structural and functional properties of threofuranose-containing molecules, including TNA. mdpi.comdntb.gov.ua By simulating the interactions of these molecules with biological targets, such as proteins and other nucleic acids, researchers can rationally design new molecules with desired properties. nih.govnih.gov Future research will likely see an increased use of computational modeling to guide the development of novel TNA-based aptamers, enzymes, and therapeutic agents. These in silico methods can accelerate the discovery process and reduce the need for extensive experimental screening. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for alpha-D-threofuranose, and how do reaction conditions influence yield and stereochemical outcomes?

Methodological Answer: this compound synthesis typically involves chemical or enzymatic pathways. Key steps include:

  • Chemical synthesis : Start with threose precursors (e.g., threitol oxidation) and employ protecting-group strategies (e.g., benzyl or acetyl groups) to control stereochemistry . Optimize reaction conditions (temperature, solvent polarity, catalyst type) to enhance yield. For example, acidic conditions may favor furanose ring formation over pyranose .
  • Enzymatic methods : Use glycosyltransferases or phosphorylases to catalyze stereospecific glycosidic bond formation. Monitor pH and cofactor availability (e.g., ATP dependence) to avoid side products .
  • Data reporting : Use tables to compare yields, reaction times, and stereochemical outcomes across methods (e.g., Table 1). Ensure reproducibility by detailing solvent purity, catalyst sources, and instrumentation calibration .

Q. Table 1. Synthetic Route Comparison

MethodPrecursorCatalystYield (%)α/β RatioReference
Chemical (Acidic)ThreitolH₂SO₄653:1
EnzymaticTDP-threosePhosphorylase789:1

Basic Research Question

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) confirm the structural configuration of this compound?

Methodological Answer:

  • NMR Analysis : Assign proton (¹H) and carbon (¹³C) signals using 2D experiments (COSY, HSQC). For furanose rings, coupling constants (³JHH) between H1 and H2 (~3–4 Hz) distinguish α/β anomers . Compare chemical shifts with computational models (e.g., DFT calculations) .
  • X-ray Crystallography : Resolve crystal structures to confirm ring puckering (e.g., C3′-endo vs. C2′-exo conformations). Report thermal parameters (B-factors) to assess positional uncertainty .
  • Data validation : Cross-reference results with published crystallographic databases (e.g., Cambridge Structural Database) and adhere to IUPAC nomenclature .

Advanced Research Question

Q. How can researchers resolve discrepancies in reported thermodynamic stability data for this compound in aqueous solutions?

Methodological Answer:

  • Controlled replication : Reproduce prior experiments under identical conditions (pH, temperature, ionic strength) . Use high-purity reagents and standardized buffers (e.g., phosphate vs. Tris) to minimize variability .
  • Comparative analysis : Systematically review literature (PRISMA guidelines ) to identify methodological differences (e.g., calorimetry vs. NMR-based stability assays). Create a meta-analysis table (Table 2) to highlight outliers .
  • Computational modeling : Apply molecular dynamics simulations to predict solvation effects and anomer equilibrium. Validate against experimental data .

Q. Table 2. Stability Data Comparison

StudyMethodpHΔG (kJ/mol)Anomer RatioReference
ACalorimetry7.0-12.32:1
BNMR7.4-10.81.5:1

Advanced Research Question

Q. What experimental strategies optimize the enzymatic incorporation of this compound into nucleic acid analogs (e.g., TNA)?

Methodological Answer:

  • Enzyme engineering : Screen mutant polymerases (e.g., Therminator variants) for improved threofuranosyl-tolerance using directed evolution . Use kinetic assays (e.g., stopped-flow spectroscopy) to measure incorporation rates .
  • Substrate design : Synthesize phosphoramidite derivatives of this compound with modified protecting groups (e.g., Levulinyl) to enhance solubility and enzyme recognition .
  • Triangulation : Combine structural data (X-ray of polymerase-substrate complexes), kinetic data, and computational docking studies to identify steric or electronic barriers .

Advanced Research Question

Q. How can researchers address challenges in characterizing this compound’s role in prebiotic chemistry models?

Methodological Answer:

  • Simulation design : Replicate prebiotic conditions (e.g., wet-dry cycles, UV irradiation) and analyze product formation via LC-MS/MS. Include negative controls (e.g., ribose analogs) to assess specificity .
  • Data contradictions : Conduct scoping reviews to map hypotheses (e.g., "RNA vs. TNA world") and identify understudied variables (e.g., mineral catalysis effects) .
  • Collaborative validation : Share raw datasets (e.g., via Zenodo) to enable cross-lab verification of abiotic synthesis pathways .

Q. Methodological Standards

  • Literature reviews : Follow PRISMA or Cochrane guidelines for systematic evidence synthesis.
  • Data presentation : Adhere to journal-specific formatting for tables/figures, with clear titles, legends, and statistical annotations .
  • Reproducibility : Document all protocols in supplementary materials, including instrument settings and software versions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.